![molecular formula C13H14N2O2S B1396413 Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate CAS No. 710348-76-8](/img/structure/B1396413.png)
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylethylamine with carbon disulfide and methyl chloroacetate under basic conditions to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction of the thiazole ring can produce dihydrothiazole compounds.
Scientific Research Applications
Chemistry
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound's structural features make it a candidate for studying enzyme interactions and receptor binding . Its amino group and thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. Research indicates that it may act as an inhibitor or activator of specific enzymes depending on its binding affinity.
Pharmaceutical Development
Due to its biological activity, this compound is being explored for potential applications in drug design and development. Its ability to interact with various biological targets makes it a candidate for further investigation in pharmacological studies.
Agrochemicals
In the agricultural sector, this compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals. Its unique chemical properties may enhance the efficacy of agricultural formulations.
Case Study 1: Enzyme Inhibition
A study explored the inhibition of specific enzymes by this compound. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, suggesting its potential use in therapeutic applications targeting enzyme-related diseases.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various derivatives of this compound to evaluate their biological activities. The derivatives exhibited varying levels of activity against different biological targets, highlighting the compound's versatility as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-1,3-thiazole-4-carboxylate: Lacks the 2-phenylethyl group, which may affect its binding properties and biological activity.
2-Amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid: The carboxylic acid group instead of the ester group can influence its solubility and reactivity.
Ethyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate: The ethyl ester variant may have different pharmacokinetic properties.
Uniqueness
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both the 2-phenylethyl group and the methyl ester, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may make it more effective in certain applications compared to its analogs.
Biological Activity
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Chemical Formula: C13H14N2O2S
- Molecular Weight: 262.33 g/mol
- CAS Number: 710348-76-8
The compound features a thiazole ring, which contributes to its biological activity through various interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole moiety and the amino group can form hydrogen bonds and π-π interactions with proteins, influencing their function.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes due to its structural features that allow for binding in the active sites.
- Receptor Binding: Its lipophilicity enhances its ability to cross biological membranes, potentially allowing it to interact with cellular receptors.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by targeting specific pathways involved in cancer cell proliferation. For instance, a related thiazole derivative demonstrated micromolar inhibition of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This suggests a potential role for this compound in cancer therapy by inducing multipolar spindle formation leading to cell death .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of thiazole derivatives:
-
In Vitro Studies: Compounds similar to this compound were tested for their ability to inhibit cancer cell lines. Results indicated significant cytotoxicity against selected cancer types.
Compound Target IC50 (µM) Thiazole Derivative A HSET 2.7 Thiazole Derivative B Eg5 >200 - Mechanistic Studies: Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Comparison with Similar Compounds
This compound can be compared with other thiazole derivatives in terms of structure and biological efficacy:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-amino-1,3-thiazole-4-carboxylate | Lacks phenylethyl group | Reduced binding affinity |
Ethyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate | Ethyl group instead of methyl | Altered pharmacokinetics |
The presence of the phenylethyl group in this compound is crucial for enhancing lipophilicity and potential bioactivity compared to its analogs .
Properties
IUPAC Name |
methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12(16)11-10(18-13(14)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDRENYBEZXQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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